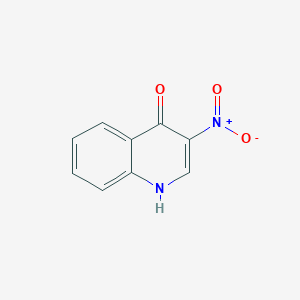
3-Nitroquinolin-4-ol
Übersicht
Beschreibung
3-Nitroquinolin-4-ol is a nitrogen-containing heterocyclic compound with nitro and hydroxyl groups attached to a quinoline backbone. It represents a class of compounds with significant chemical and biological properties.
Synthesis Analysis
The synthesis of derivatives of 3-Nitroquinolin-4-ol, such as isoquinolines functionalized at positions 3 and 4, involves methods like tosylarion of 3-hydroxy-4-nitroisoquinoline and subsequent displacement reactions. These methods provide access to diverse derivatives not easily obtainable through other synthetic routes (Hinkle & Lever, 1988).
Molecular Structure Analysis
Structural analysis of 3-Nitroquinolin-4-ol derivatives has been conducted using techniques like X-ray diffraction, NMR, and MS. The molecular structure is characterized by planarity with some deviations due to substituents, as seen in the crystal structures of related isoquinoline compounds (Gotoh & Ishida, 2015).
Chemical Reactions and Properties
3-Nitroquinolin-4-ol and its derivatives participate in various chemical reactions, including cyclization, nitrification, and substitution reactions. These reactions are often influenced by the presence of the nitro group, which can undergo reduction and participate in nucleophilic substitutions (Zhao, Lei, & Guo, 2017).
Physical Properties Analysis
The physical properties of 3-Nitroquinolin-4-ol derivatives include their crystal structures, melting points, and solubility. These properties are significantly influenced by the substituents on the quinoline ring and the interactions within the crystal lattice (Bohórquez, González, & Kouznetsov, 2013).
Chemical Properties Analysis
The chemical properties of 3-Nitroquinolin-4-ol derivatives are characterized by their reactivity patterns, such as electrophilic and nucleophilic sites, influenced by the nitro and hydroxyl groups. These properties are crucial in understanding their behavior in chemical syntheses and biological interactions (Dutta & Ramasastry, 2022).
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmacological Potential : A study developed a novel synthesis method for 3-nitro-4-quinolone derivatives, recognizing their potential in pharmacological research as prospective drugs and key products for biologically active compounds (Maslova et al., 1993).
Antibacterial, Antifungal, and Carcinostatic Properties : Research highlights the strong antibacterial, antifungal, and carcinostatic properties of 4-nitroquinoline 1-oxide, suggesting its potential as a cancer drug (Fukuoka, 1971).
Neoplastic Transformation in Human Cells : Another study indicated that nitroquinoline oxide treatment can induce neoplastic transformation in human diploid fibroblast cells, which led to solid tumors in mice when injected subcutaneously (Kakunaga, 1978).
Antibacterial Drug Potential : 3-nitroquinolines and their derivatives show promise as antibacterial drugs due to their high biological activity and structural analogs to the 4-quinolone-3-carboxylic acid group (Glushkov & Davydova, 1992).
Antiproliferative Effects Against Tumor Cell Lines : Novel 3-nitroquinolines display antiproliferative effects against EGFR-overexpressing tumor cell lines, offering new templates for anticancer agent development (Li et al., 2008).
Versatile Reagent in Synthesis : 2,2,3-Tribromopropanal has been used as a versatile reagent for the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols, enabling the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines (Lamberth et al., 2014).
Potential as Hypoxia-Selective Cytotoxins : 4-(Alkylamino)nitroquinolines show potential as hypoxia-selective cytotoxins and radiosensitizers, though their activity against hypoxic cells in specific tumor types remains unclear (Denny et al., 1992).
Promising Anticancer Activity : Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines exhibit excellent anticancer activity, comparable to known therapies, suggesting potential as targeted treatments (Chauhan et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISCKSGNCMAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311855 | |
| Record name | 3-Nitroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroquinolin-4-ol | |
CAS RN |
50332-66-6 | |
| Record name | 50332-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 50332-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITRO-4-QUINOLINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
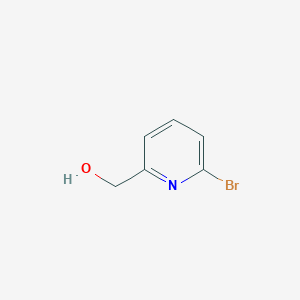
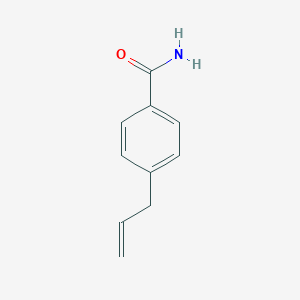


![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)
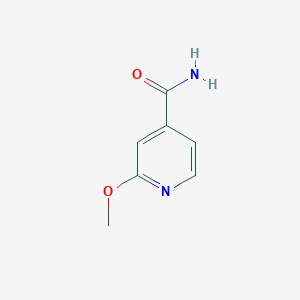

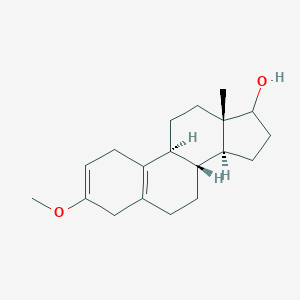
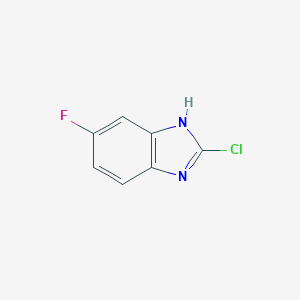
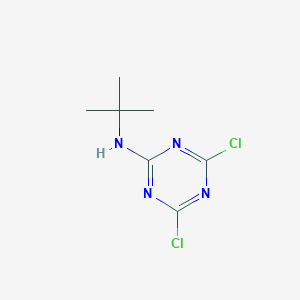
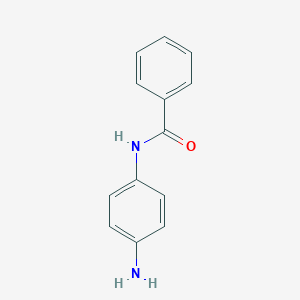
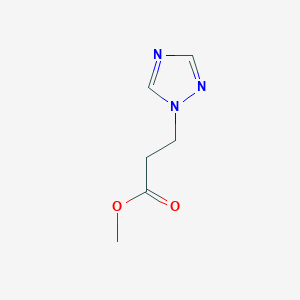
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)